molecular formula C9H6ClN3O3 B2479820 5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one CAS No. 1807977-43-0

5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one

Cat. No.: B2479820
CAS No.: 1807977-43-0
M. Wt: 239.62
InChI Key: JIQWEFYZCMJCRE-UHFFFAOYSA-N
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Description

5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one is a heterocyclic compound that features both pyridine and oxazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one typically involves the reaction of 6-chloropyridine-3-carboxylic acid with an appropriate amine and an isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one is unique due to its combination of pyridine and oxazolone moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-2-(6-chloropyridine-3-carbonyl)-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-6-2-1-5(4-12-6)9(15)13-8(14)3-7(11)16-13/h1-4H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQWEFYZCMJCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N2C(=O)C=C(O2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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